N-(4-fluorophenyl)-3-oxobutanamide is synthesized through a two-step process: []
Step 2: The synthesized N-(4-fluorophenyl)-3-oxobutanamide undergoes a Biginelli condensation reaction. This reaction involves reacting N-(4-fluorophenyl)-3-oxobutanamide with urea or thiourea and an aryl or heteroaryl aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). []
The molecular structure of N-(4-fluorophenyl)-3-oxobutanamide has been characterized using various spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry. [] The β-diketone moiety within the molecule exhibits a twisted conformation, deviating from planarity. This non-planar conformation is evidenced by the O—C⋯C—O pseudo torsion angles, measured as −74.4 (5) and −83.9 (5)°. Furthermore, the compound crystallizes as the keto tautomer. []
Antibacterial Activity: While some synthesized dihydropyrimidines did not exhibit significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, further research exploring structural modifications may yield promising antibacterial agents. []
Cytotoxicity: Several dihydropyrimidine derivatives synthesized using N-(4-fluorophenyl)-3-oxobutanamide exhibited weak, moderate, or high cytotoxicity against Vero cells. Compounds 1b, 1c, 1d, 1e, 1f, 1h, 1i, 1n, and 1o showed particularly promising cytotoxic profiles, suggesting their potential as anticancer agents. []
Antimycobacterial Activity: Bis dihydropyrimidine compounds, synthesized using a derivative of N-(4-fluorophenyl)-3-oxobutanamide, exhibited significant activity against Mycobacterium tuberculosis H37Rv and isoniazid (INH) resistant M. tuberculosis. Compound 3g emerged as a highly promising compound with a minimum inhibitory concentration (MIC) between 0.08 and 0.10 μM. []
HIV Integrase Strand Transfer Inhibitors: N-(4-fluorophenyl)-6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, derived from N-(4-fluorophenyl)-3-oxobutanamide, were synthesized and evaluated for their HIV integrase inhibitory activity. While they showed promising results in vitro, further research is needed to explore their potential as anti-HIV agents. []
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: